2-(5-Fluoro-2-methylphenoxy)acetic acid

Medicinal Chemistry Structure-Activity Relationship (SAR) CRTh2 Antagonists

Medicinal chemistry programs targeting the CRTh2 receptor require precise substitution patterns. Substituting with regioisomers alters electronic effects and biological activity, leading to failed SAR. - **Precise Building Block**: 5-fluoro-2-methyl pattern for CRTh2 antagonist synthesis. - **95% Purity**: Meets requirements for intermediate coupling & library generation. - **Reliable Supply**: Shipped ambient in standard packaging. No DEA restrictions.

Molecular Formula C9H9FO3
Molecular Weight 184.16 g/mol
Cat. No. B13293657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Fluoro-2-methylphenoxy)acetic acid
Molecular FormulaC9H9FO3
Molecular Weight184.16 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)F)OCC(=O)O
InChIInChI=1S/C9H9FO3/c1-6-2-3-7(10)4-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
InChIKeyICURVDFYTYUCQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Fluoro-2-methylphenoxy)acetic acid: Chemical Identity & Procurement


2-(5-Fluoro-2-methylphenoxy)acetic acid (CAS 1513429-25-8; MFCD26684289) is a substituted phenoxyacetic acid building block with the molecular formula C₉H₉FO₃ and a molecular weight of 184.17 g/mol . It features a 5-fluoro-2-methyl substitution pattern on the phenoxy ring, which distinguishes it from other regioisomeric fluoromethylphenoxyacetic acids and influences its physicochemical properties, reactivity, and potential biological activity profiles [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, with a typical commercial purity of 95% . Its fluorinated aromatic structure and carboxylic acid functionality make it a versatile building block for the construction of more complex molecules targeting various biological pathways.

2-(5-Fluoro-2-methylphenoxy)acetic acid: Why Substitution Fails


Direct substitution of 2-(5-fluoro-2-methylphenoxy)acetic acid with other phenoxyacetic acid analogs or regioisomers is not straightforward due to significant differences in electronic effects, steric properties, and resulting biological activity. The specific 5-fluoro-2-methyl substitution pattern on the aromatic ring imparts unique electronic and steric characteristics that influence molecular recognition, metabolic stability, and binding affinity to target proteins . Structure-activity relationship (SAR) studies on related phenoxyacetic acid derivatives demonstrate that even minor changes in substitution pattern (e.g., shifting the fluoro group from the 5- to the 4-position or altering the methyl group position) can drastically alter biological potency, selectivity, and physicochemical properties [1]. Therefore, using a generic or 'similar' analog without rigorous validation can lead to failed experiments, inconsistent results, and wasted resources in both research and industrial settings.

2-(5-Fluoro-2-methylphenoxy)acetic acid: Differentiation Evidence


Substitution Pattern & Molecular Recognition

Quantitative structure-activity relationship (QSAR) models for 2,4-disubstituted phenoxyacetic acid derivatives reveal that the specific substitution pattern on the phenyl ring is a critical determinant of CRTh2 receptor antagonist activity [1]. The model, with a correlation coefficient R = 0.904 and cross-validated Q² = 0.739, indicates that descriptors such as logP and steric factors (SI3, LM) are pivotal [1]. While the target compound itself was not directly assayed in this study, the QSAR model provides a framework to predict that its unique 5-fluoro-2-methyl substitution will yield a distinct activity profile compared to other regioisomers (e.g., 4-fluoro-3-methyl or 3-fluoro-5-methoxy) due to differences in calculated physicochemical properties that influence target engagement.

Medicinal Chemistry Structure-Activity Relationship (SAR) CRTh2 Antagonists

Lipoxygenase Inhibition Potential

Although direct quantitative inhibition data for the target compound is unavailable, class-level evidence indicates that fluorinated phenoxyacetic acids can act as potent lipoxygenase inhibitors, interfering with arachidonic acid metabolism [1]. A related phenoxyacetic acid derivative was reported to inhibit 5-lipoxygenase (5-LO) translocation in rat RBL-2H3 cells [2]. The 5-fluoro-2-methyl substitution pattern is expected to influence the compound's electronic distribution and binding to the enzyme's active site differently than non-fluorinated or differently substituted analogs, potentially leading to a distinct potency and selectivity profile. This is supported by the general observation that ortho-fluoro substitution greatly increases the activity of phenoxyacetic acid series in other contexts [3].

Inflammation Lipoxygenase Inhibition Arachidonic Acid Metabolism

Distinct Physicochemical Profile

The 5-fluoro-2-methylphenoxy substitution pattern confers a distinct physicochemical profile compared to regioisomeric analogs, which can be leveraged in experimental design. For instance, 2-(4-fluoro-3-methylphenoxy)acetic acid (CAS 4456-56-8) shares the same molecular formula (C₉H₉FO₃, MW 184.17) but differs in the position of the fluoro and methyl groups on the aromatic ring . This positional isomerism leads to differences in calculated logP, polar surface area (PSA), and electronic distribution. While precise experimental logP and pKa values for the target compound are not publicly available, in silico predictions and comparisons with known analogs suggest a unique profile. For example, the base phenoxyacetic acid has a logP of 1.34 [1], and the introduction of fluoro and methyl substituents at the 5- and 2-positions, respectively, is expected to increase lipophilicity to a different extent than the 4-fluoro-3-methyl isomer due to altered intramolecular interactions and electron density distribution.

Physicochemical Properties Lipophilicity Molecular Descriptors

Enhanced Metabolic Stability via Fluorine

The presence of a fluorine atom on the aromatic ring is a well-established strategy to enhance metabolic stability in drug candidates by blocking sites of oxidative metabolism. While no direct metabolic stability data exists for 2-(5-fluoro-2-methylphenoxy)acetic acid, the class-level effect of fluorine substitution is well-documented [1]. In phenoxyacetic acid-based FFA1 agonists, the introduction of an ortho-fluoro group significantly improved activity and potentially influenced metabolic profiles [2]. The 5-fluoro substituent on the target compound is expected to confer similar advantages over non-fluorinated analogs like 2-methylphenoxyacetic acid (MCPA, CAS 94-74-6) by increasing resistance to cytochrome P450-mediated hydroxylation at the 5-position. This makes the fluorinated analog a more attractive building block for designing drug candidates with improved pharmacokinetic properties.

Metabolic Stability Fluorine Chemistry Drug Design

Synthetic Versatility as a Building Block

The compound serves as a key intermediate in the synthesis of more complex bioactive molecules, particularly those targeting respiratory disorders and other therapeutic areas [1]. Patents describe the use of substituted phenoxyacetic acids, including fluorinated derivatives, in the preparation of pharmaceutical compounds for treating asthma, rhinitis, and other CRTh2-mediated diseases [2]. The specific 5-fluoro-2-methyl substitution pattern is likely to be a critical structural feature in these patent claims, as it may confer unique binding properties or metabolic stability to the final drug candidates. In contrast, simpler or differently substituted analogs (e.g., 2,4-dichlorophenoxyacetic acid) are primarily used as herbicides and lack the specific substitution pattern required for these medicinal chemistry applications [3].

Synthetic Chemistry Building Block Medicinal Chemistry

Crystal Structure & Solid-State Properties

Crystal structures of related phenoxyacetic acid analogs, such as (4-fluorophenoxy)acetic acid and (2,4-dichloro-5-fluorophenoxy)acetic acid, have been determined by X-ray diffraction, revealing how substitution patterns influence intermolecular interactions and packing motifs [1]. The target compound, with its unique 5-fluoro-2-methyl substitution, is expected to exhibit a distinct crystal packing arrangement compared to these analogs, which can impact properties like solubility, hygroscopicity, and stability. While the crystal structure of the target compound itself has not been reported, the known diversity in crystal packing among this series underscores that the 5-fluoro-2-methyl isomer is a unique solid-state entity with potentially different physical properties, which can be critical for formulation development and material science applications.

Crystal Engineering Polymorphism Solid-State Chemistry

2-(5-Fluoro-2-methylphenoxy)acetic acid: Application Scenarios


CRTh2 Antagonists & Respiratory Therapeutics

As a key intermediate in the synthesis of substituted phenoxyacetic acid derivatives patented for treating respiratory disorders like asthma and rhinitis, this compound is ideal for medicinal chemistry programs targeting the CRTh2 receptor [1]. Its specific 5-fluoro-2-methyl substitution pattern is likely a critical structural feature for achieving desired potency and selectivity profiles, as inferred from QSAR models on related compounds [2].

Lipoxygenase-Mediated Inflammatory Pathway Probe

Given the potential for lipoxygenase inhibition, this compound can serve as a valuable chemical probe to investigate arachidonic acid metabolism and inflammation [3]. Its unique fluorinated structure may offer advantages in potency or selectivity over non-fluorinated analogs, enabling more precise dissection of 5-LO-related pathways in cellular and biochemical assays [4].

Novel Auxin-Mimic Herbicide Design

While not a primary use, the compound's phenoxyacetic acid core and fluorine substitution can be leveraged to design novel auxin-mimic herbicides with potentially altered selectivity or environmental fate. Its distinct physicochemical profile, compared to commercial herbicides like MCPA or 2,4-D, could lead to different translocation properties or degradation rates in plants and soil [5]. Researchers exploring next-generation herbicides may find this building block useful for SAR studies.

Diversity-Oriented Synthesis Building Block

The compound's carboxylic acid group and fluorinated aromatic ring make it a versatile starting material for generating diverse compound libraries through amide coupling, esterification, and nucleophilic aromatic substitution reactions. Its unique substitution pattern provides a distinct chemical space not accessible with more common building blocks, enabling the exploration of novel chemical matter in drug discovery programs .

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